Tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate
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Overview
Description
Tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with a mixture of 3-methylphenylamine and 4-methylpyridin-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reactant concentrations.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield N-oxides.
- Reduction may produce amines.
- Substitution may result in various carbamate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate or a prodrug.
Industry: Utilized in the development of new materials or as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-phenylcarbamate: A simpler carbamate with similar structural features.
N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate: Lacks the tert-butyl group but shares the core structure.
Tert-butyl N-(4-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other carbamates. Its tert-butyl group can influence its stability and reactivity, while the methyl groups on the phenyl and pyridine rings can affect its electronic and steric properties.
Properties
IUPAC Name |
tert-butyl N-(3-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-6-8-15(11-13)20(17(21)22-18(3,4)5)16-12-14(2)9-10-19-16/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSPUHOZBOGSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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